molecular formula C25H21ClN4 B4315150 5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE

5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE

Cat. No.: B4315150
M. Wt: 412.9 g/mol
InChI Key: HNJGDZOCPVVODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has several scientific research applications:

    Chemistry: It is used as a model compound in studies of synthetic methodologies and reaction mechanisms.

    Biology: The compound is investigated for its biological activities, including its role as a VEGFR-2 inhibitor.

    Medicine: It has potential therapeutic applications in the treatment of cancer, particularly due to its ability to inhibit angiogenesis.

    Industry: The compound may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The primary mechanism of action of 5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves the inhibition of VEGFR-2. This receptor is a key player in the signaling pathways that regulate angiogenesis. By inhibiting VEGFR-2, the compound can effectively reduce the formation of new blood vessels, thereby limiting the growth and spread of tumors.

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: A well-known VEGFR-2 inhibitor used in cancer therapy.

    Vatalanib: Another VEGFR-2 inhibitor with similar applications.

    AMG900: A potent inhibitor of VEGFR-2 with promising anticancer properties.

Uniqueness

What sets 5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE apart from these similar compounds is its unique structural features, which may confer distinct binding affinities and selectivity profiles

Properties

IUPAC Name

5-(4-chlorophenyl)-9-piperidin-1-ylbenzimidazolo[2,1-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4/c26-18-10-8-17(9-11-18)24-20-6-2-3-7-21(20)25-27-22-13-12-19(16-23(22)30(25)28-24)29-14-4-1-5-15-29/h2-3,6-13,16H,1,4-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJGDZOCPVVODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE
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5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE

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